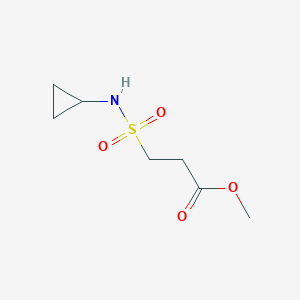![molecular formula C17H16N6O2 B2519301 3-(2-氧代-2-{3-[(吡啶并嘧啶-3-基)氨基]氮杂环丁烷-1-基}乙基)-3,4-二氢喹唑啉-4-酮 CAS No. 2097917-51-4](/img/structure/B2519301.png)
3-(2-氧代-2-{3-[(吡啶并嘧啶-3-基)氨基]氮杂环丁烷-1-基}乙基)-3,4-二氢喹唑啉-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C17H16N6O2 and its molecular weight is 336.355. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学
类似于该化合物的吡嗪和哒嗪稠合到1,2,3-三唑上,已在药物化学中得到应用 . 它们在抑制c-Met方面表现出潜力,c-Met是一种在细胞生长、存活和血管生成中起关键作用的蛋白激酶 .
荧光探针
这些杂环已被用作荧光探针 . 荧光探针用于生物学和化学等各个领域,以检测、识别或量化生物物质。
聚合物的结构单元
它们也被用作聚合物的结构单元 . 含有这些杂环的聚合物可用于各种应用,包括生产塑料、树脂和纤维。
抗菌活性
哒嗪和哒嗪酮衍生物已显示出广泛的药理活性,包括抗菌活性 . 它们有可能用于开发新的抗菌药物。
抗抑郁活性
这些化合物也表现出抗抑郁活性 . 这表明它们可用于开发治疗抑郁症的新方法。
降压活性
哒嗪和哒嗪酮衍生物已显示出降压活性 . 这意味着它们有可能用于治疗高血压。
抗癌活性
这些化合物已显示出抗癌活性 . 它们有可能用于开发新的癌症治疗方法。
抗血小板活性
哒嗪酮衍生物已被报道为非前列腺素PGI2激动剂,它抑制了ADP诱导的人血小板聚集 . 这表明它们有可能用于预防血栓形成。
作用机制
Target of action
The compound contains a pyridazin-3-one moiety, which is known to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities
Mode of action
The presence of the pyridazin-3-one moiety could potentially enhance the potency of the compound .
Biochemical pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways it affects. Given the broad range of activities associated with pyridazin-3-one derivatives, it’s likely that multiple pathways could be involved .
生化分析
Biochemical Properties
3-(2-Oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one plays a significant role in biochemical reactions by interacting with various enzymes and proteins. The pyridazinone moiety in this compound is known to inhibit phosphodiesterase enzymes, which are crucial in regulating intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) . By inhibiting these enzymes, the compound can modulate signaling pathways that depend on these cyclic nucleotides. Additionally, it has been observed to interact with protein kinases, influencing phosphorylation events that are critical for cell signaling and function .
Cellular Effects
The effects of 3-(2-Oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving cAMP and cGMP . By modulating these pathways, it can affect gene expression and cellular metabolism. For instance, the inhibition of phosphodiesterase enzymes can lead to increased levels of cAMP, which in turn can activate protein kinase A (PKA) and influence the transcription of genes involved in metabolic processes . Furthermore, the compound’s interaction with protein kinases can alter phosphorylation patterns, impacting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 3-(2-Oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one exerts its effects primarily through enzyme inhibition and protein interactions. The compound binds to the active sites of phosphodiesterase enzymes, preventing the hydrolysis of cAMP and cGMP . This inhibition leads to elevated levels of these cyclic nucleotides, which can activate downstream signaling pathways. Additionally, the compound’s interaction with protein kinases can result in the modulation of phosphorylation events, further influencing cellular functions . These molecular interactions highlight the compound’s potential as a therapeutic agent in diseases where dysregulated signaling pathways play a critical role .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained modulation of signaling pathways. Over time, the compound may undergo metabolic degradation, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression, indicating its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-(2-Oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one vary with different dosages in animal models. At lower doses, the compound has been shown to effectively modulate signaling pathways without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in therapeutic applications. Additionally, the compound’s efficacy in animal models has been demonstrated in various disease models, including cancer and inflammatory conditions .
Metabolic Pathways
3-(2-Oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, resulting in their excretion via the kidneys . The compound’s interaction with metabolic enzymes can also influence metabolic flux and alter the levels of key metabolites involved in cellular processes .
Transport and Distribution
The transport and distribution of 3-(2-Oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one within cells and tissues are mediated by various transporters and binding proteins . The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also influenced by its physicochemical properties, such as lipophilicity and molecular size . These factors determine the compound’s ability to cross biological membranes and reach its target sites .
Subcellular Localization
The subcellular localization of 3-(2-Oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one plays a critical role in its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with its target enzymes and proteins . Additionally, the compound can be directed to specific subcellular compartments through targeting signals and post-translational modifications . These modifications can influence the compound’s activity by altering its accessibility to target sites and its interactions with other biomolecules . The subcellular localization of the compound is essential for its therapeutic efficacy and specificity .
属性
IUPAC Name |
3-[2-oxo-2-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c24-16(22-8-12(9-22)20-15-6-3-7-19-21-15)10-23-11-18-14-5-2-1-4-13(14)17(23)25/h1-7,11-12H,8-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVWOPKBWNGHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=NC3=CC=CC=C3C2=O)NC4=NN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
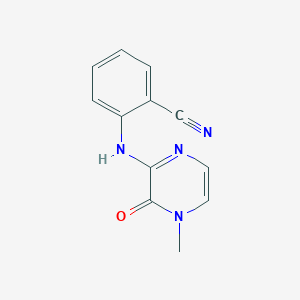
![4-[5-(Oxiran-2-yl)thiophen-2-yl]morpholine](/img/structure/B2519222.png)
![2-[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2519223.png)
![1-[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B2519225.png)
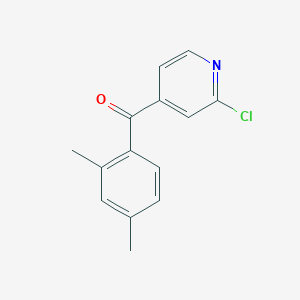
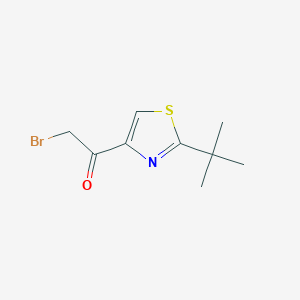
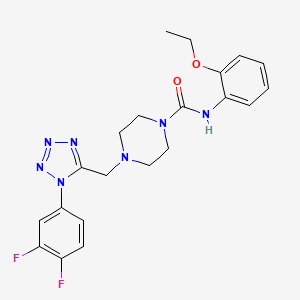
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2519230.png)

![N-[3-(furan-2-yl)propyl]-1-{6-[(3-methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2519236.png)

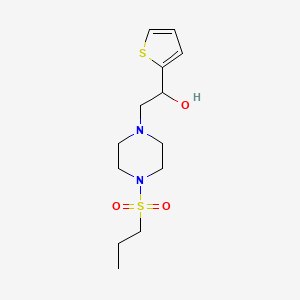
![3-butyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2519240.png)
